molecular formula C21H21ClN2O4S B2973385 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1286704-17-3

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2973385
CAS No.: 1286704-17-3
M. Wt: 432.92
InChI Key: NUTQXMSRZDNALR-UHFFFAOYSA-N
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Description

The compound "(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone" is a structurally complex molecule featuring three key moieties:

  • A piperidinyloxy linker, providing conformational flexibility and influencing pharmacokinetics.
  • A 2,3-dimethoxyphenyl ketone group, which may enhance solubility and participate in hydrogen bonding or π-π stacking interactions.

This compound’s design likely targets enzyme or receptor binding sites, leveraging the chloro-substituted thiazole for electron-withdrawing effects and the dimethoxyaryl group for improved membrane permeability .

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQXMSRZDNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, we start with the synthesis of 4-chlorobenzo[d]thiazole and piperidin-1-yl(2,3-dimethoxyphenyl)methanone as intermediates. The synthesis involves:

  • Reacting 4-chlorobenzo[d]thiazole with a chlorinating agent to introduce the chlorine atom.

  • The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative.

  • Finally, the condensation of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions results in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:

  • Use of efficient catalysts to reduce reaction time.

  • Recycling solvents and reagents to minimize waste.

  • Scaling up the reaction while maintaining product purity through continuous-flow systems.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form respective sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the aromatic ring or the carbonyl group may yield different products.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or thiazole ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide in the presence of an acid catalyst.

  • Reduction: Lithium aluminum hydride or sodium borohydride in an alcohol solvent.

  • Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: Reduced aromatic or carbonyl-containing compounds.

  • Substitution: New derivatives with altered functional groups.

Scientific Research Applications

This compound is valuable in various scientific fields:

  • Chemistry: Studying its reactivity and synthesis pathways.

  • Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.

  • Medicine: Evaluating its role as a lead compound for drug development.

  • Industry: Assessing its use in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone exerts its effects depends on its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thus blocking their activity.

  • Receptor Binding: Interaction with cellular receptors might trigger or block signaling pathways.

  • DNA/RNA Interaction: Binding to nucleic acids could interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the 4-chlorobenzo[d]thiazole with a thiophene ring and substitutes the dimethoxyphenyl group with a trifluoromethylphenyl-piperazine. Implications: The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. Piperazine rings often improve metabolic stability compared to piperidine .
  • Chakib et al. (2010) () : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

    • Key Differences : Retains the benzo[d]thiazole core but replaces the piperidinyloxy and dimethoxyphenyl groups with a pyrazolone ring and allyl substituent.
    • Implications : The pyrazolone moiety introduces hydrogen-bonding capacity, which may enhance target affinity but reduce blood-brain barrier permeability compared to the target compound’s ketone group .

Analogues with Piperidine/Piperazine Linkers

  • Compound w3 (): (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Substitutes the benzo[d]thiazole with a pyrimidine-triazole system and uses a methylpiperazine instead of piperidine. Implications: The triazole-pyrimidine system may improve DNA intercalation or kinase inhibition, while methylpiperazine enhances solubility (cLogP ~1.2 vs. ~2.8 for the target compound) .

Compounds with Dimethoxyphenyl Groups

  • Compound 5 (): 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Key Differences: Retains methoxyphenyl groups but incorporates a thiazolidinone core instead of a benzo[d]thiazole. Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target compound’s dimethoxyphenyl group may similarly contribute to bioactivity, albeit with different target specificity .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 21 () Compound w3 ()
Molecular Weight ~430 g/mol ~410 g/mol ~520 g/mol
cLogP ~2.8 ~3.5 ~1.2
Hydrogen Bond Donors 0 0 3
Hydrogen Bond Acceptors 6 5 9
Bioactivity (Reported) Not available Serotonin receptor affinity Kinase inhibition
  • Key Observations :
    • The target compound’s chloro and dimethoxy groups balance lipophilicity and polarity, making it suitable for oral bioavailability.
    • Piperidine vs. piperazine linkers affect basicity and metabolic stability, with piperidines generally being more resistant to oxidation .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitution : The 4-chloro group on the benzo[d]thiazole likely enhances binding via halogen bonding (e.g., to kinases or GPCRs) and prolongs half-life by reducing CYP450-mediated metabolism .
  • Methoxy Groups: The 2,3-dimethoxy configuration may improve solubility compared to mono-methoxy analogues while maintaining affinity for aromatic-rich binding pockets (e.g., adenosine receptors) .

Biological Activity

The compound (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 439.92 g/mol. The structure features a piperidine ring linked to a chlorobenzo[d]thiazole moiety and a dimethoxyphenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18ClN5O2S
Molecular Weight439.92 g/mol
IUPAC Name(4-((4-chloro-1,3-benzothiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens. The presence of the chlorobenzo[d]thiazole moiety in our compound suggests potential efficacy in combating bacterial infections .
  • Antitumor Activity : Thiazole-based compounds have been evaluated for their anticancer potential, with some derivatives demonstrating cytotoxic effects against cancer cell lines. Studies have shown that modifications in the phenyl ring can enhance activity against specific tumor types .
  • Anti-inflammatory Effects : The piperidine structure is associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.

Case Study 1: Antitumor Activity

A study focused on thiazole derivatives revealed that compounds with similar structures exhibited IC50 values below 10 µM against various cancer cell lines. For instance, certain thiazoles demonstrated significant cytotoxic activity through apoptosis induction in Jurkat cells . This suggests that our compound may also possess similar anticancer properties.

Case Study 2: Antimicrobial Properties

Research on thiazole-containing compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The chlorobenzo[d]thiazole moiety was particularly noted for its effectiveness in disrupting bacterial cell walls.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications to the functional groups significantly influence the biological activity of thiazole derivatives:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Dimethoxy Groups : These groups are known to increase solubility and bioavailability, potentially enhancing therapeutic effects .

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